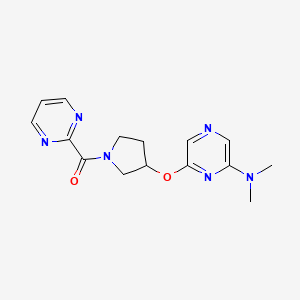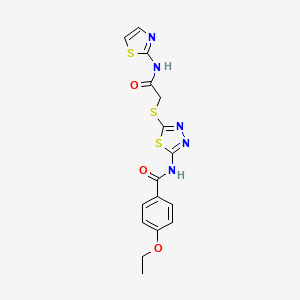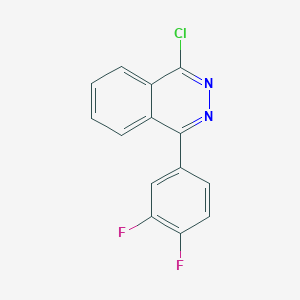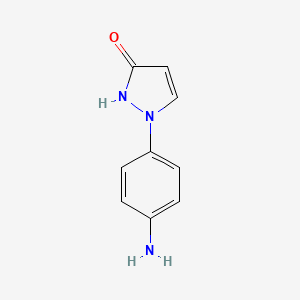
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone” has a molecular formula of C18H22N4O3 and a molecular weight of 342.4 g/mol . It is also known by its IUPAC name [3- [6- (dimethylamino)pyrazin-2-yl]phenyl]- [3-hydroxy-3- (hydroxymethyl)pyrrolidin-1-yl]methanone .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been shown to undergo reactions. For instance, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) has been shown to interact with thiol to accept one electron and produce an organosulphur radical .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 4. The Exact Mass and Monoisotopic Mass are both 342.16919058 g/mol. The Topological Polar Surface Area is 89.8 Ų. It has a Heavy Atom Count of 25 .Applications De Recherche Scientifique
Antiviral Activity
The pyrazin-2-yl moiety, a component of the compound , has been associated with antiviral properties . Compounds with this structure have been found to exhibit inhibitory activity against a range of viruses. For example, derivatives of pyrazin-2-yl have shown effectiveness against influenza A and Coxsackie B4 virus, suggesting potential utility in the development of new antiviral medications.
Anticancer Activity
Pyrrolidin-1-yl derivatives, which form part of the compound’s structure, have been synthesized and evaluated for their anticancer activities . These compounds have shown more cytotoxic activity than some reference drugs when tested against cancer cell lines, such as lung cancer A549 cells. This indicates that our compound could be a candidate for further exploration as an anticancer agent.
Antibacterial and Antifungal Activity
Research has indicated that pyrimidin-2-yl derivatives possess significant antibacterial and antifungal activities . These compounds have been shown to inhibit the growth of various bacterial and fungal species, which could make them valuable in the development of new antimicrobial agents.
Anti-Inflammatory Activity
Pyrimidin-2-yl derivatives have also been reported to exhibit anti-inflammatory effects . They can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This suggests that the compound could have applications in the treatment of inflammatory diseases.
Antifibrotic Activity
A study on novel pyrimidin-2-yl derivatives has shown that these compounds possess anti-fibrotic activities . They were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential use in treating fibrotic diseases.
Kinase Inhibition
Pyrrolopyrazine derivatives, which share structural similarities with the pyrazin-2-yl group, have been found to exhibit kinase inhibitory activity . This is particularly relevant in the context of cancer research, as kinase inhibitors are a class of drugs that can interfere with cell signaling pathways that are dysregulated in cancer cells.
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-20(2)12-8-16-9-13(19-12)23-11-4-7-21(10-11)15(22)14-17-5-3-6-18-14/h3,5-6,8-9,11H,4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNVLCFINFGGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2871560.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2871562.png)


![1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2871565.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2871567.png)
![1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2871569.png)



![N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2871578.png)